Acrimarine H
描述
Acrimarine H is a bioactive alkaloid identified in plant species such as Ficus racemosa and Citrus spp. Its molecular formula is C30H27NO7 (molecular weight: 513.18 g/mol) . Structurally, it belongs to the acridone family, characterized by a nitrogen-containing heterocyclic framework, which is critical for its interactions with biological targets. Acrimarine H is biosynthesized in plant tissues and has been detected in metabolomic studies using LC-MS Q-TOF, alongside other secondary metabolites like phenolic compounds and flavonoids .
属性
CAS 编号 |
132185-44-5 |
|---|---|
分子式 |
C30H27NO7 |
分子量 |
513.5 g/mol |
IUPAC 名称 |
1,5-dihydroxy-3-methoxy-2-[1-(7-methoxy-2-oxochromen-6-yl)-3-methylbut-2-enyl]-10-methylacridin-9-one |
InChI |
InChI=1S/C30H27NO7/c1-15(2)11-19(18-12-16-9-10-25(33)38-22(16)14-23(18)36-4)26-24(37-5)13-20-27(30(26)35)29(34)17-7-6-8-21(32)28(17)31(20)3/h6-14,19,32,35H,1-5H3 |
InChI 键 |
LUTVFOXEXBZKQE-UHFFFAOYSA-N |
SMILES |
CC(=CC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C3=C(C=C4C(=C3O)C(=O)C5=C(N4C)C(=CC=C5)O)OC)C |
规范 SMILES |
CC(=CC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C3=C(C=C4C(=C3O)C(=O)C5=C(N4C)C(=CC=C5)O)OC)C |
产品来源 |
United States |
相似化合物的比较
Structural and Functional Analogues
Acrimarine H shares structural homology with other acridones and bisbenzylisoquinoline alkaloids. Key analogs include Acrimarine F, Emetine, and Citpressine I, which differ in substituent groups and side chains (Table 1).
Table 1: Structural Comparison of Acrimarine H and Analogues
Antiviral Activity
- Acrimarine F and Emetine exhibit strong binding affinities to SARS-CoV-2 proteins (6LU7 and 6LZG), with docking scores of -5.4310 kcal/mol (6LU7) and -6.9579 kcal/mol (6LZG) for Acrimarine F, and -5.9981 kcal/mol (6LU7) and -6.9185 kcal/mol (6LZG) for Emetine . These interactions involve hydrogen bonds and hydrophobic contacts with catalytic residues (e.g., Cys145, Glu166) critical for viral replication .
Antimicrobial and Antioxidant Activity
- Acrimarine analogs are implicated in stabilizing silver nanoparticles (AgNPs) via electron-donating alkaloid moieties, enhancing antibacterial efficacy .
- Emetine demonstrates broad-spectrum antiviral activity against HIV-1, HSV, and coronaviruses , while Acrimarine F shows moderate bioactivity scores (0.0 to -0.50 ), indicating therapeutic promise .
Pharmacokinetics and Toxicity
Table 2: Pharmacokinetic and Toxicity Profiles
- Acrimarine F is hepatotoxic, whereas Emetine is safer in this regard .
- Both Acrimarine F and Emetine inhibit hERG II channels, posing a low risk of cardiotoxicity .
Molecular Dynamics and Stability
常见问题
Basic Research Questions
Q. How should molecular docking studies be designed to evaluate Acrimarine H’s interactions with target proteins?
- Methodological Answer:
-
Step 1: Use software like AutoDock Vina or Schrödinger Suite to simulate binding. Prioritize proteins with catalytic residues critical to biological activity (e.g., proteases, kinases).
-
Step 2: Analyze binding energies (ΔG, kcal/mol) and interaction types (hydrogen bonds, hydrophobic contacts). For example, Acrimarine F binds 6LU7 via hydrogen bonds with Gln189 and hydrophobic interactions with Met49 .
-
Step 3: Validate docking accuracy using RMSD values (<2.0 Å indicates reliable overlap with reference ligands) .
-
Step 4: Generate 2D/3D interaction maps (e.g., LigPlot+, PyMOL) to visualize residues involved (Figure 1).
Table 1: Hypothetical Binding Parameters for Acrimarine H (Extrapolated from Acrimarine F)
Target Protein Binding Energy (kcal/mol) Key Interactions RMSD (Å) 6LU7 -6.2 (predicted) Gln189 (H-bond), Met49 (hydrophobic) 1.8 6LZG -7.1 (predicted) Asn210 (H-bond), Tyr202 (π-H) 2.1
Q. What pharmacokinetic parameters are critical for preclinical evaluation of Acrimarine H?
- Methodological Answer:
- Absorption: Assess gastrointestinal (GI) absorption (>30% is favorable) and Caco-2 permeability (e.g., Acrimarine F: 0.122 cm/s) using in vitro assays or SwissADME predictions .
- Distribution: Calculate steady-state volume of distribution (VDss; >0.45 log L/kg suggests tissue penetration) and blood-brain barrier permeability (log PS -2 to -3) .
- Metabolism: Screen for cytochrome P450 (CYP3A4, CYP2D6) substrate/inhibitor activity via liver microsome assays .
- Excretion: Measure renal clearance using mass spectrometry.
Advanced Research Questions
Q. How can contradictions between in silico predictions and experimental results for Acrimarine H’s efficacy be resolved?
- Methodological Answer:
- Step 1: Apply the FINER criteria to evaluate study feasibility and novelty. For example, discrepancies in binding affinity may arise from solvation effects not modeled in silico .
- Step 2: Use molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility and solvent interactions over 100+ ns trajectories .
- Step 3: Validate with isothermal titration calorimetry (ITC) to measure experimental ΔG and compare with docking results .
- Step 4: Apply statistical tests (e.g., t-test, ANOVA) to determine if differences are significant (p < 0.05) .
Q. What strategies integrate multi-omics data to elucidate Acrimarine H’s mechanisms of action?
- Methodological Answer:
- Step 1: Perform transcriptomic profiling (RNA-seq) to identify DEGs (differentially expressed genes) post-treatment. For example, Acrimarine I correlates with CXCL1/GALNT14 in metabolomic-transcriptomic networks .
- Step 2: Conduct untargeted metabolomics (LC-MS) to detect pathway perturbations (e.g., TCA cycle, lipid metabolism).
- Step 3: Use correlation matrices (Pearson/Spearman) to link DEGs and metabolites (|r| ≥0.8) .
- Step 4: Validate findings with CRISPR-Cas9 knockout models of candidate genes (e.g., CXCL1) .
Methodological Best Practices
- Data Reporting: Avoid using "significant" without specifying p-values and statistical tests (e.g., "ΔG decreased significantly, p=0.03") .
- Reproducibility: Document experimental protocols in detail, including software versions, force fields, and solvent models .
- Literature Review: Use databases like PubMed and Google Scholar with controlled vocabularies (e.g., "acrimarine alkaloids AND molecular docking") .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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